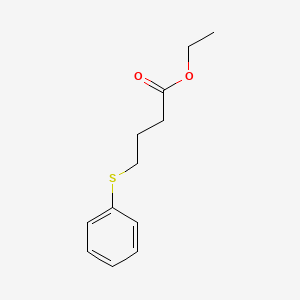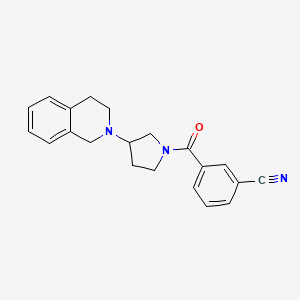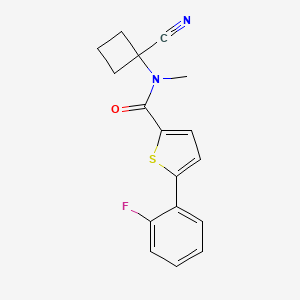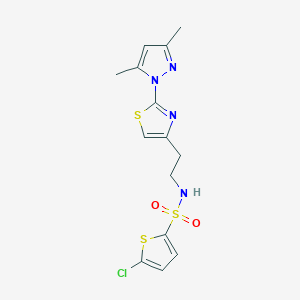
4-Phenylsulfanyl-butyric acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Phenylsulfanyl-butyric acid ethyl ester” is a chemical compound with the formula C12H16O2S . It belongs to the class of esters and is generally employed as a flavor enhancer in commercial food products .
Molecular Structure Analysis
The molecule contains a total of 31 bonds; 15 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 sulfide . The 2D and 3D chemical structure images of the compound can be found in the source .Chemical Reactions Analysis
Esters, including “4-Phenylsulfanyl-butyric acid ethyl ester”, can undergo various reactions. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . The hydrolysis of esters is slow and reversible .Physical And Chemical Properties Analysis
Esters are neutral compounds, unlike the acids from which they are formed. In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group . The physical properties of fats and oils, which are long-chain, complicated esters, are due to differences in melting points of the mixture of esters they contain .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
4-Phenylsulfanyl-butyric acid ethyl ester is utilized in the synthesis of various compounds with potential medicinal applications. For instance, it's used as an intermediate in the production of R-2-hydroxy-4-phenyl ethyl butyrate, an angiotension converting enzyme inhibitor (Li, 2003). Similarly, derivatives of this compound, such as 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, have been synthesized and investigated for their analgesic and anti-inflammatory activities (Gokulan et al., 2012).
Antimycobacterial Agents
In the pursuit of new treatments for tuberculosis, ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates, synthesized from related compounds, have shown significant activity against Mycobacterium tuberculosis (Raju et al., 2010).
Organic Photovoltaics
This compound also finds applications in the field of organic photovoltaics. Derivatives like phenyl-C61-butyric acid methyl ester and its analogs have been studied for their photovoltaic performance, demonstrating potential in solar cell technologies (Yu et al., 2016).
Pro-Drug Development
4-Phenylsulfanyl-butyric acid ethyl ester and its derivatives have been explored as pro-drugs, particularly as potential transport forms for agents containing γ-lactone moieties (Bundgaard & Larsen, 1980).
Antibacterial Applications
Compounds derived from 4-Phenylsulfanyl-butyric acid ethyl ester have been synthesized and evaluated for their antibacterial activity, contributing to the field of antimicrobial drug discovery (Zareef et al., 2008).
Advanced Material Synthesis
Fullerene derivatives, such as [6,6]-phenyl-C61-butyric acid ethyl ester, are utilized as electron transport materials in the fabrication of solar cells, indicating their significance in material science and renewable energy research (Wang et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 4-phenylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXIGGDMJJFBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylsulfanyl-butyric acid ethyl ester | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2-methoxybenzenecarboxylate](/img/structure/B2459344.png)
![N-(2-methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2459345.png)
![1-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2459346.png)
![2-butan-2-ylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459347.png)
![1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2459348.png)
![N-(6-Methoxy-1,3-benzothiazol-2-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2459350.png)
![6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2459352.png)
![4-Chloro-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B2459355.png)
![3-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2459356.png)


![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea](/img/structure/B2459362.png)

![Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2459364.png)